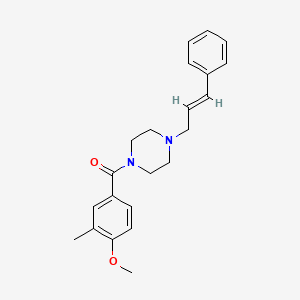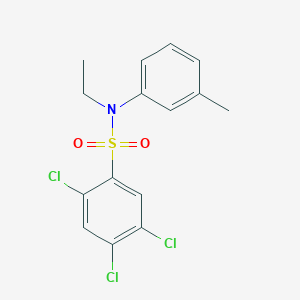
1-(4-methoxy-3-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
説明
1-(4-methoxy-3-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known as MMP or MMBP and is a piperazine derivative.
作用機序
The exact mechanism of action of 1-(4-methoxy-3-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it is believed to act by modulating various signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Some of the major effects include:
1. Anticancer: MMP has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Neuroprotective: MMP has been found to protect against neurotoxicity induced by various agents by reducing oxidative stress and inflammation.
3. Anti-inflammatory: MMP has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-(4-methoxy-3-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages and limitations for lab experiments. Some of the major advantages include:
1. High Potency: MMP has been found to be highly potent in various assays.
2. Versatile: MMP has been found to have potential applications in various fields of scientific research.
3. Low Toxicity: MMP has been found to have low toxicity in various animal models.
Some of the major limitations of MMP include:
1. Limited Research: There is limited research available on the potential applications of MMP.
2. Cost: The synthesis of MMP is complex and expensive.
3. Stability: MMP is not very stable and requires special storage conditions.
将来の方向性
1-(4-methoxy-3-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several potential future directions in scientific research. Some of the major future directions include:
1. Drug Development: MMP has potential applications in the development of new drugs for various diseases.
2. Neurodegenerative Disorders: MMP has potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
3. Inflammation: MMP has potential applications in the treatment of various inflammatory diseases.
Conclusion:
This compound is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. The synthesis of MMP involves the reaction of 4-methoxy-3-methylbenzoyl chloride with 3-phenyl-2-propen-1-amine in the presence of a suitable base. MMP has potential applications in cancer research, neurological disorders, and inflammation. MMP has several advantages and limitations for lab experiments and has potential future directions in drug development, neurodegenerative disorders, and inflammation.
科学的研究の応用
1-(4-methoxy-3-methylbenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential applications in various fields of scientific research. Some of the major research areas where this compound has been studied include:
1. Cancer Research: MMP has been studied for its potential anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo.
2. Neurological Disorders: MMP has been studied for its potential neuroprotective properties. It has been found to protect against neurotoxicity induced by various agents.
3. Inflammation: MMP has been studied for its potential anti-inflammatory properties. It has been found to reduce inflammation in various animal models.
特性
IUPAC Name |
(4-methoxy-3-methylphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-18-17-20(10-11-21(18)26-2)22(25)24-15-13-23(14-16-24)12-6-9-19-7-4-3-5-8-19/h3-11,17H,12-16H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDISHQVAGZRPV-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4791247.png)
![ethyl 1-[(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4791254.png)
![N-(sec-butyl)-1-[(4-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4791258.png)
![N,N-dimethyl-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4791267.png)
![N-(4-tert-butylcyclohexyl)-2-[4-(4-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4791275.png)
![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,6-dimethylpyrimidine](/img/structure/B4791283.png)
![N-(3,4-dimethylphenyl)-N'-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4791297.png)
![N-[3-(2-pyrimidinyloxy)benzyl]cyclohexanamine hydrochloride](/img/structure/B4791302.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-furamide](/img/structure/B4791307.png)
![N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4791318.png)
![5-ethyl-1,3-dimethyl-N-[2-(1-piperidinyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B4791325.png)

![2-({[3-(trifluoromethyl)phenyl]amino}methylene)cyclohexanone](/img/structure/B4791344.png)
![2-[4-(2-chloro-6-fluorobenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B4791351.png)
